molecular formula C18H24N2O3S B2416214 N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide CAS No. 1286728-03-7

N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide

Katalognummer: B2416214
CAS-Nummer: 1286728-03-7
Molekulargewicht: 348.46
InChI-Schlüssel: BZRJYCJRZXQWBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.46. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-cyclopropyl-2-methoxy-4,5-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-13-10-17(23-4)18(11-14(13)2)24(21,22)20(15-7-8-15)12-16-6-5-9-19(16)3/h5-6,9-11,15H,7-8,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRJYCJRZXQWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(CC2=CC=CN2C)C3CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, methoxy substituent, and a pyrrolidine moiety, which contribute to its biological activity. The general structure can be represented as follows:

N cyclopropyl 2 methoxy 4 5 dimethyl N 1 methyl 1H pyrrol 2 yl methyl benzenesulfonamide\text{N cyclopropyl 2 methoxy 4 5 dimethyl N 1 methyl 1H pyrrol 2 yl methyl benzenesulfonamide}

Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide have shown potent activity against various cancer cell lines. A study reported that certain sulfonamides inhibited the growth of human cancer cells with IC50 values ranging from 10 to 50 µM, suggesting potential for further development in oncology treatments .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies showed that it exhibits moderate to strong activity against Gram-positive and Gram-negative bacteria. For example, it was found to be particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activity of N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and bacterial metabolism. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in drug design for neurodegenerative diseases and urinary tract infections respectively .
  • Cell Cycle Arrest : Compounds with similar structures have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is potentially mediated through the modulation of signaling pathways such as p53 and cyclin-dependent kinases .
  • Interaction with DNA : Some studies suggest that sulfonamides can intercalate with DNA or inhibit topoisomerases, leading to disrupted DNA replication and transcription processes in cancer cells .

Study on Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives including N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide. These derivatives were tested against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values below 30 µM across all tested lines .

Antimicrobial Screening

Another study focused on the antimicrobial activity of this compound against clinical isolates of E. coli and S. aureus. The results showed that the compound had an MIC of 15 µg/mL against S. aureus, indicating strong antibacterial potential. The study concluded that further modifications could enhance its efficacy and selectivity .

Wissenschaftliche Forschungsanwendungen

Case Studies

A study focusing on the synthesis of new benzenesulfonamide derivatives demonstrated their cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The synthesized compounds were evaluated for their cytotoxicity using a series of assays, which indicated promising results for certain derivatives .

CompoundCell LineIC50 (µM)
Compound AHCT-11610
Compound BMCF-715
Compound CHeLa12

Structure-Activity Relationship (SAR)

The study also employed quantitative structure–activity relationship (QSAR) models to predict the activity of new derivatives based on structural modifications. This approach allowed for the identification of key functional groups that enhance anticancer activity .

Broad-Spectrum Activity

N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide has been evaluated for its antimicrobial properties against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound's mechanism involves inhibiting bacterial growth and biofilm formation, making it a candidate for further development as an antimicrobial agent .

In Vitro Studies

In vitro studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example:

CompoundBacterial StrainMIC (µg/mL)
Compound DK. pneumoniae8
Compound EP. aeruginosa16
Compound FE. coli4

These findings suggest that modifications to the sulfonamide structure can enhance antimicrobial efficacy against resistant strains .

Drug Development

The promising results from both anticancer and antimicrobial studies indicate that N-cyclopropyl-2-methoxy-4,5-dimethyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide could serve as a lead compound for drug development. Further research is needed to optimize its pharmacokinetic properties and assess its safety profile in vivo.

Combination Therapies

Exploring combination therapies with existing antibiotics or chemotherapeutic agents may enhance therapeutic outcomes, particularly in resistant infections or advanced-stage cancers.

Q & A

Basic: What spectroscopic techniques are recommended for confirming the structure of this sulfonamide derivative?

Answer:
To confirm the structure, employ a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR for backbone assignment; 2D techniques (COSY, HSQC) for connectivity validation.
  • IR spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches near 1350–1300 cm⁻¹).
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-TOF or MALDI-TOF.
  • X-ray crystallography : For crystalline samples, refine structures using SHELX programs (e.g., SHELXL for high-resolution data) .
  • Computational validation : Compare experimental data with DFT-predicted spectra to resolve ambiguities.

Advanced: How can conflicting NMR data between synthetic batches be resolved?

Answer:

  • Repetition under controlled conditions : Ensure consistent solvent, temperature, and pH during sample preparation.
  • Dynamic NMR (VT-NMR) : Probe conformational exchange or tautomerism by varying temperature.
  • Isotopic labeling : Use ¹⁵N or ¹³C-enriched samples to clarify ambiguous couplings.
  • Cross-validation : Compare with X-ray structures (via SHELX refinement) or computational models .

Basic: What analytical methods are effective for quantifying this compound in biological matrices?

Answer:

  • Solid-phase extraction (SPE) : Use HLB cartridges preconditioned with methanol. Adjust pH to 6–7 for optimal retention .
  • Liquid chromatography (LC) : Pair with UV/Vis or fluorescence detection (e.g., C18 columns, methanol/water gradients).
  • Mass spectrometry : Employ MRM transitions in LC-MS/MS for specificity in complex mixtures .

Advanced: How can researchers optimize synthetic yield while minimizing by-products?

Answer:

  • Reaction parameter screening : Test solvents (e.g., DMF vs. THF), bases (e.g., K₂CO₃ vs. Et₃N), and temperatures.
  • Catalyst optimization : Use DMAP for acylations or Pd catalysts for coupling steps.
  • In-line monitoring : Track intermediates via TLC or HPLC-MS.
  • Design of Experiments (DoE) : Statistically identify critical factors (e.g., molar ratios, reaction time) .

Advanced: What strategies address crystallographic disorder in the sulfonamide moiety?

Answer:

  • Twin refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals.
  • Disorder modeling : Split occupancy for overlapping atoms and apply geometric restraints.
  • Low-temperature data : Collect at 100 K to reduce thermal motion artifacts.
  • Validation metrics : Monitor R-factor convergence and electron density maps (e.g., omit maps for ambiguous regions) .

Basic: How to assess the compound’s solubility for in vitro assays?

Answer:

  • Shake-flask method : Dissolve in DMSO (stock solution), then dilute into PBS or cell media.
  • HPLC quantification : Measure supernatant concentration after centrifugation.
  • Computational prediction : Use logP/logS values from software like ACD/Labs or ChemAxon.

Advanced: How to resolve discrepancies between experimental and computational IR/Raman spectra?

Answer:

  • Conformational sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers.
  • Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations.
  • Anharmonic corrections : Apply scaling factors to vibrational frequencies.
  • Experimental replication : Ensure sample purity and exclude moisture/oxygen interference .

Advanced: What methodologies evaluate the compound’s stability under oxidative stress?

Answer:

  • Forced degradation : Expose to H₂O₂/UV light, monitor via LC-MS for degradation products.
  • Radical trapping : Use TEMPO or BHT to identify reactive intermediates.
  • Kinetic analysis : Construct Arrhenius plots at 25°C, 40°C, and 60°C to predict shelf-life .

Basic: What precautions are critical for handling moisture-sensitive intermediates during synthesis?

Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps.
  • Drying agents : Pre-dry solvents over molecular sieves or CaH₂.
  • Real-time monitoring : Employ FTIR or Raman probes to detect hydrolysis.

Advanced: How to validate the compound’s binding mode in enzyme inhibition assays?

Answer:

  • Crystallographic studies : Co-crystallize with target enzymes; refine using SHELX .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics.
  • Molecular docking : Compare AutoDock/Vina poses with experimental data.
  • SAR analysis : Synthesize analogs to probe critical functional groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.